molecular formula C13H21N3O3 B161570 Acetylprolyl-alpha,beta-dehydrovaline methylamide CAS No. 132168-80-0

Acetylprolyl-alpha,beta-dehydrovaline methylamide

Cat. No. B161570
M. Wt: 267.32 g/mol
InChI Key: KBMKJMVWDGLMCB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylprolyl-alpha,beta-dehydrovaline methylamide, commonly known as Ac-SDKP, is a small peptide molecule that has been found to have various biochemical and physiological effects. It is synthesized through a specific method and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Ac-SDKP is not fully understood, but it is believed to act through the renin-angiotensin system. It has been shown to inhibit the production of angiotensin II, a hormone that is involved in the regulation of blood pressure and fluid balance in the body.

Biochemical And Physiological Effects

Ac-SDKP has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. It has also been found to inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. Additionally, it has been found to have antifibrotic effects, which may help prevent the development of fibrosis in various organs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ac-SDKP in lab experiments is its specificity. It has been found to have a high affinity for its target receptors, which makes it an ideal molecule for studying specific biological pathways. However, one of the limitations of using Ac-SDKP is its stability. It is a relatively unstable molecule and can degrade quickly, which can make it difficult to work with in lab experiments.

Future Directions

There are various future directions for the study of Ac-SDKP. One area of interest is its potential applications in the treatment of cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which may help prevent the development of atherosclerosis. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Another area of interest is its potential applications in the treatment of fibrosis. Studies have found that Ac-SDKP has antifibrotic effects, which may help prevent the development of fibrosis in various organs. Overall, the study of Ac-SDKP has the potential to lead to new treatments for various diseases.

Synthesis Methods

The synthesis of Ac-SDKP involves the condensation of two amino acids, proline and valine, with the addition of an acetyl group and the removal of two hydrogen atoms. This process is carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain.

Scientific Research Applications

Ac-SDKP has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in cardiovascular disease. Studies have shown that Ac-SDKP can inhibit the proliferation of smooth muscle cells in the arterial wall, which can help prevent the development of atherosclerosis. It has also been found to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.

properties

CAS RN

132168-80-0

Product Name

Acetylprolyl-alpha,beta-dehydrovaline methylamide

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

(2S)-1-acetyl-N-[3-methyl-1-(methylamino)-1-oxobut-2-en-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1

InChI Key

KBMKJMVWDGLMCB-JTQLQIEISA-N

Isomeric SMILES

CC(=C(C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)C

SMILES

CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C

Canonical SMILES

CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C

synonyms

Ac-Pro-delta-Val-NHCH3
acetylprolyl-alpha,beta-dehydrovaline methylamide
APDV-methylamide

Origin of Product

United States

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